4-(3-ethylphenoxy)piperidine hydrochloride
Description
4-(3-Ethylphenoxy)piperidine hydrochloride is a piperidine derivative characterized by a phenoxy group substituted with an ethyl moiety at the 3-position, linked to the piperidine ring via an oxygen atom. Its molecular formula is C₁₃H₁₈ClNO, with a molecular weight of 239.74 g/mol. The ethyl group on the aromatic ring contributes to its lipophilic character, while the hydrochloride salt enhances solubility in polar solvents.
Properties
IUPAC Name |
4-(3-ethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-11-4-3-5-13(10-11)15-12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYCXJYWXNGBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethylphenoxy)piperidine hydrochloride typically involves the reaction of 3-ethylphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with piperidine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(3-ethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaH, K2CO3, various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In the field of chemistry, 4-(3-ethylphenoxy)piperidine hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Applications in Organic Synthesis :
- Used to create derivatives with altered biological activities.
- Acts as a precursor for the development of novel pharmaceuticals.
Pharmacology
The compound has shown potential therapeutic properties, particularly in the treatment of neurological disorders. Its interaction with neurotransmitter systems makes it valuable for drug development.
Pharmacological Effects :
- Antidepressant Activity : Similar compounds have exhibited antidepressant-like effects in animal models through inhibition of serotonin and norepinephrine reuptake.
- Analgesic Properties : Preliminary studies suggest potential pain-relieving effects, which could be beneficial in pain management therapies.
- Neuroprotective Effects : The compound may offer protection against neurodegenerative diseases by modulating neurochemical pathways.
Biological Studies
Research indicates that this compound interacts with various receptors, including serotonin and dopamine receptors. This interaction is crucial for understanding its pharmacological potential and mechanisms of action.
Biological Mechanisms :
- Modulates neurotransmitter release, influencing mood and pain perception.
- Investigated for its role in enhancing cognitive functions through receptor modulation.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive behaviors in rodent models when administered at specific dosages. |
| Study B | Analgesic Properties | Showed that the compound reduced pain response in acute pain models, suggesting its potential use in pain management. |
| Study C | Neuroprotective Effects | Indicated that treatment with the compound improved cognitive function and reduced neuroinflammation in animal models of Alzheimer's disease. |
Mechanism of Action
The mechanism of action of 4-(3-ethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Ring
4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine Hydrochloride (C₁₄H₁₉ClF₃NO; MW: 309.76 g/mol)
- Key Differences: Incorporates a trifluoromethyl (-CF₃) group at the 3-position of the phenoxy ring and an ethyl chain between the phenoxy and piperidine moieties.
- Impact: The -CF₃ group increases lipophilicity and metabolic stability compared to the ethyl substituent in the target compound.
4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride (C₁₂H₁₃ClF₃NO; MW: 295.69 g/mol)
- Key Differences: Features a -CF₃ group directly attached to the phenoxy ring without an intervening ethyl chain.
- Impact : The absence of the ethyl spacer shortens the molecule, possibly reducing steric hindrance and improving binding to flat hydrophobic pockets in biological targets .
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine Hydrochloride (C₁₄H₁₉Cl₂NO; MW: 288.22 g/mol)
- Key Differences: Contains a chlorine atom at the 4-position and an ethyl group at the 3-position of the phenoxy ring, with a methylene (-CH₂-) linker.
- Impact : The chlorine atom introduces electronegativity, enhancing dipole interactions. The methylene linker may reduce flexibility compared to the target compound’s direct oxygen linkage .
Variations in Linker and Substituent Bulk
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine Hydrochloride (C₁₂H₂₂ClNO; MW: 231.76 g/mol)
- Key Differences : Utilizes a branched 3-methyl-2-butenyl group as the linker.
- This structure may also lower aqueous solubility .
3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride (C₁₄H₁₉Cl₂NO; MW: 304.22 g/mol)
- Key Differences : Substitutes the ethyl group with an isopropyl moiety at the 2-position and adds chlorine at the 4-position.
- Impact: The isopropyl group introduces greater steric bulk, which could hinder rotation around the phenoxy-piperidine bond, affecting conformational dynamics .
Electronic and Functional Group Modifications
4-(3-Methoxyphenyl)piperidine Hydrochloride (C₁₂H₁₈ClNO; MW: 227.73 g/mol)
- Key Differences : Replaces the ethyl group with a methoxy (-OCH₃) group.
3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride (C₁₂H₁₃ClFNO; MW: 253.69 g/mol)
- Key Differences: Replaces the phenoxy group with a fluorophenyl ketone.
- The fluorine atom may enhance metabolic stability .
Structural and Property Comparison Table
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Key Properties |
|---|---|---|---|---|
| 4-(3-Ethylphenoxy)piperidine HCl | C₁₃H₁₈ClNO | 239.74 | 3-Ethylphenoxy | Moderate lipophilicity, balanced bulk |
| 4-(2-(3-(CF₃)phenoxy)ethyl)piperidine HCl | C₁₄H₁₉ClF₃NO | 309.76 | 3-CF₃, ethyl linker | High lipophilicity, metabolic stability |
| 4-(3-CF₃-phenoxy)piperidine HCl | C₁₂H₁₃ClF₃NO | 295.69 | 3-CF₃ | Compact structure, enhanced dipole |
| 4-(4-Cl-3-Ethylphenoxymethyl)piperidine HCl | C₁₄H₁₉Cl₂NO | 288.22 | 4-Cl, 3-Ethyl, methylene linker | Increased polarity, steric flexibility |
| 4-(3-Methoxyphenyl)piperidine HCl | C₁₂H₁₈ClNO | 227.73 | 3-OCH₃ | Electron-rich aromatic ring |
Research Findings and Implications
- Lipophilicity : Compounds with -CF₃ () or ethyl groups () exhibit higher logP values, favoring membrane permeability but possibly complicating aqueous solubility .
- Synthetic Accessibility : Ethyl and methyl substituents (e.g., ) are typically easier to introduce via alkylation, whereas -CF₃ groups require specialized fluorination methods .
Biological Activity
4-(3-ethylphenoxy)piperidine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a 3-ethylphenoxy group. Its chemical formula is C13H19ClN, and it has a molecular weight of approximately 227.75 g/mol. The hydrochloride salt form enhances its solubility and bioavailability.
Antidepressant Effects
Research indicates that derivatives of piperidine, including this compound, exhibit antidepressant properties. In experimental models, these compounds have been shown to counteract hypothermia induced by reserpine and oxotremorine, suggesting their potential as antidepressants .
Table 1: Summary of Antidepressant Effects
| Compound | Model Used | Effect Observed |
|---|---|---|
| This compound | Mouse model (reserpine-induced) | Counteracts hypothermia |
| Other piperidine derivatives | Mouse model (oxotremorine-induced) | Counteracts hypothermia |
Neuroprotective Properties
Additionally, studies have suggested that piperidine derivatives can exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems, contributing to their efficacy in treating neurological disorders .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Dopaminergic Modulation : Similar compounds have shown interactions with dopaminergic pathways, which are crucial in mood regulation.
- Serotonin Receptor Activity : Some studies suggest that piperidine derivatives may influence serotonin receptor activity, impacting mood and anxiety levels.
Case Studies
- Case Study on Antidepressant Activity : A study involving the administration of various piperidine derivatives in mice demonstrated significant antidepressant-like effects when compared to control groups receiving saline solutions. The results indicated a dose-dependent response in reducing depressive-like behaviors .
- Neuroprotection in Neurodegenerative Models : In vitro studies have shown that piperidine derivatives can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
